Due to its functional groups, 1,2-cycloheptanedione dioxime can participate in various organic reactions. Its ability to form chelate complexes with metal ions makes it a potential ligand in coordination chemistry []. Research suggests it can be used as a building block for the synthesis of more complex molecules [].
The specific properties of 1,2-cycloheptanedione dioxime, such as its complexation ability, might be applicable in the development of selective analytical methods for metal ions [].
1,2-Cycloheptanedione, dioxime, also known as heptoxime, is an organic compound characterized by the formula C₇H₁₂N₂O₂. It features a seven-membered cycloheptane ring with two oxime functional groups attached to the 1 and 2 positions. This compound exhibits a unique structural configuration that influences its chemical behavior and biological activity. The presence of oxime groups allows it to chelate metal ions effectively, which is significant in various chemical and biological contexts .
The biological activity of 1,2-cycloheptanedione, dioxime primarily stems from its ability to chelate metal ions. This chelation stabilizes metal ions such as nickel, cobalt, and copper, facilitating various biochemical processes. Studies have shown that uranyl complexes formed with this compound exhibit interesting coordination modes and stability characteristics, making it relevant in both inorganic chemistry and potential applications in biochemistry .
The synthesis of 1,2-cycloheptanedione, dioxime can be achieved through the following method:
This method can be scaled for industrial production by optimizing reaction conditions to enhance yield and purity. Continuous flow reactors may be employed for efficiency .
1,2-Cycloheptanedione, dioxime is utilized in various fields:
Research has explored the interaction of 1,2-cycloheptanedione, dioxime with various metal ions. Notably, studies on uranyl complexes have revealed that this compound can undergo partial isomerization upon complex formation. The coordination modes established through X-ray crystallography demonstrate its versatility as a ligand .
Several compounds share structural similarities with 1,2-cycloheptanedione, dioxime. These include:
The uniqueness of 1,2-cycloheptanedione, dioxime lies in its seven-membered ring structure. This configuration provides distinct steric and electronic properties that influence its reactivity and the stability of the complexes it forms compared to its six- and eight-membered counterparts .
1,2-Cycloheptanedione, dioxime possesses the molecular formula C₇H₁₂N₂O₂ with a molecular weight of 156.18 grams per mole [1] [2] [3]. The compound consists of seven carbon atoms forming a cyclic structure, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific configuration that defines its unique chemical properties [4] [5]. This molecular composition places the compound within the class of cyclic dioximes, distinguished by its seven-membered ring architecture and dual oxime functional groups [6] [7].
The systematic International Union of Pure and Applied Chemistry name for this compound is N-(2-hydroxyiminocycloheptylidene)hydroxylamine [2] [4]. This nomenclature precisely describes the structural arrangement where a hydroxylamine group is connected to a cycloheptylidene moiety that contains another hydroxyimino substituent [3] [6]. The compound is also recognized under the Chemical Abstracts Service registry number 530-97-2, which serves as its unique identifier in chemical databases worldwide [5] [3] [8].
The common designation "Heptoxime" represents a simplified nomenclature that reflects the compound's structural characteristics [2] [3] [8]. This name derives from the combination of "hept" indicating the seven-membered ring structure and "oxime" denoting the presence of oxime functional groups [4] [6]. The term Heptoxime has gained widespread acceptance in scientific literature and commercial chemical databases as the preferred common name for 1,2-cycloheptanedione, dioxime [8].
This systematic alternative name emphasizes the parent cycloheptane ring structure with dione functionality at positions 1 and 2, followed by the formation of dioxime derivatives [4] [3] [8]. The designation clearly indicates that the compound originates from cycloheptane-1,2-dione through reaction with hydroxylamine to form the corresponding dioxime [6] [7]. This nomenclature is frequently encountered in synthetic chemistry literature and chemical supply catalogs [5] [8].
The name 1,2-di(hydroxyimino)cycloheptane provides a direct description of the functional group arrangement within the cycloheptane framework [4] [6] [8]. This designation specifically identifies the presence of two hydroxyimino groups at the 1 and 2 positions of the cycloheptane ring [3] [7]. The nomenclature is particularly useful in discussions of synthetic methodology and structural analysis where the precise positioning of functional groups requires emphasis [8].
The seven-membered cycloheptane ring forms the structural foundation of 1,2-cycloheptanedione, dioxime, exhibiting characteristic conformational flexibility typical of medium-sized cyclic compounds [10] [11]. Unlike smaller rings such as cyclohexane, the seven-membered ring experiences reduced ring strain while maintaining sufficient structural rigidity to support stable molecular conformations [10] [12]. The cycloheptane ring adopts various puckered conformations including boat, twist-boat, chair, and twist-chair forms, with these conformations interconverting through pseudorotational processes [10] [11].
The conformational landscape of the seven-membered ring can be described using four puckering parameters spanning two different pseudorotational subspaces, resulting in a four-dimensional energy space [11]. These conformational dynamics significantly influence the compound's chemical reactivity and physical properties, particularly in relation to the spatial orientation of the oxime functional groups [10] [11].
The two oxime functional groups (-C=N-OH) are positioned at adjacent carbon atoms (positions 1 and 2) of the cycloheptane ring, creating a vicinal dioxime configuration [1] [3] [6]. This arrangement enables the formation of intramolecular and intermolecular hydrogen bonding networks through the hydroxyl groups of the oxime moieties [13] [14]. The oxime groups exhibit characteristic carbon-nitrogen double bond character with bond lengths typically ranging between single and double bond values due to partial conjugation effects [14] [15].
The vicinal positioning of the oxime groups creates a chelating environment suitable for coordination with metal ions, particularly transition metals such as nickel, cobalt, and copper [14] . The nitrogen atoms of the oxime groups possess lone pairs of electrons that can participate in coordinate covalent bonding, while the hydroxyl groups can engage in hydrogen bonding interactions [13] [14].
The oxime functional groups in 1,2-cycloheptanedione, dioxime can exist in different geometric configurations designated as E and Z isomers according to the Cahn-Ingold-Prelog priority rules [17] [18] [19]. In the E configuration, the higher priority groups attached to the carbon and nitrogen atoms of the oxime double bond are positioned on opposite sides, while in the Z configuration, these groups are located on the same side [17] [19] [20].
The compound can theoretically exist as multiple stereoisomers due to the presence of two oxime groups, with possible configurations including (1Z,2E), (1E,2Z), (1E,2E), and (1Z,2Z) forms [6] [7] [18]. Research indicates that the relative stability of these isomers depends on factors such as steric interactions, intramolecular hydrogen bonding, and electronic effects [18] [21] [22]. Experimental evidence suggests that certain isomeric forms may predominate under specific conditions, with isomerization processes occurring through mechanisms involving nitrogen inversion or rotation around the carbon-nitrogen double bond [18] [21].
1,2-Cyclohexanedione dioxime, commonly known as Nioxime, possesses the molecular formula C₆H₁₀N₂O₂ with a molecular weight of 142.16 grams per mole [23] [24] [25]. The six-membered ring structure of Nioxime exhibits greater conformational rigidity compared to the seven-membered ring of 1,2-cycloheptanedione, dioxime [23] [12]. Nioxime adopts predominantly chair and boat conformations characteristic of cyclohexane derivatives, with less conformational flexibility than its seven-membered analog [25] [12].
The melting point of Nioxime ranges from 185-190°C, which is slightly higher than that of 1,2-cycloheptanedione, dioxime (179-180°C), reflecting differences in crystal packing and intermolecular interactions [3] [25]. Both compounds exhibit similar chelating properties toward metal ions, but Nioxime demonstrates enhanced selectivity for certain metals due to the optimal bite angle provided by the six-membered ring constraint [25] [26].
Property | Nioxime | Heptoxime |
---|---|---|
Molecular Formula | C₆H₁₀N₂O₂ | C₇H₁₂N₂O₂ |
Molecular Weight (g/mol) | 142.16 | 156.18 |
Ring Size | 6 | 7 |
Melting Point (°C) | 185-190 | 179-180 |
CAS Number | 492-99-9 | 530-97-2 |
1,2-Cyclooctanedione dioxime, designated as Octoxime, contains the molecular formula C₈H₁₄N₂O₂ with a molecular weight of 170.21 grams per mole [27] [28]. The eight-membered ring structure exhibits even greater conformational flexibility than the seven-membered ring, with additional pseudorotational modes and crown puckering possibilities [28] [11]. The increased ring size results in reduced ring strain but also decreased preorganization for metal chelation compared to smaller ring analogs [27] [28].
The structural progression from six to seven to eight-membered rings demonstrates a clear trend in molecular weight increase (142.16 → 156.18 → 170.21 grams per mole) while maintaining the fundamental dioxime functionality [1] [27] [28]. The conformational dynamics become increasingly complex with larger ring sizes, affecting both the compound's physical properties and chemical reactivity patterns [28] [11].
Comparative analysis reveals that the seven-membered ring of 1,2-cycloheptanedione, dioxime represents an intermediate case between the conformational constraint of the six-membered ring and the excessive flexibility of the eight-membered ring [10] [28] [11]. This intermediate position potentially provides an optimal balance between structural stability and conformational adaptability for various chemical applications [14] [11].
Compound | Ring Size | Molecular Weight | Conformational Flexibility |
---|---|---|---|
Nioxime | 6 | 142.16 | Low |
Heptoxime | 7 | 156.18 | Moderate |
Octoxime | 8 | 170.21 | High |